molecular formula C20H27N3O+2 B1249148 Po-Pro-1(2+)

Po-Pro-1(2+)

Cat. No. B1249148
M. Wt: 325.4 g/mol
InChI Key: VXLBFMWXLNAYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Po-Pro-1(2+) is an unsymmetrical cationic C1 cyanine dye having 1,3-benzoxazol-2-yl and pyridinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a quaternary ammonium ion, a benzoxazolium ion and a pyridinium ion.

Scientific Research Applications

Prophenoloxidase in Insect Physiology

  • Prophenoloxidases (POs) are significant in insect physiology, performing roles in cuticular sclerotization, wound healing, egg tanning, cuticle formation, and melanotic encapsulation of pathogens. The study on Armigeres subalbatus prophenoloxidase V (As-pro-PO V) highlighted its dual roles in parasite melanization and egg chorion melanization in mosquitoes, underscoring the enzyme's critical functions in immune responses and reproductive processes (Tsao et al., 2015).

Glycopeptide Transport Mechanisms

  • Research on a novel glycopeptide, Pro-Hyp-CONH-GlcN (POGlcN), derived from proline and glucosamine, explored its transepithelial transport mechanisms. This study is significant for understanding how such glycopeptides are absorbed and utilized in biological systems, potentially informing drug delivery and nutritional supplement design (Feng & Betti, 2017).

Pro-Opiomelanocortin (POMC) and Proteomics

  • The study of pro-opiomelanocortin (POMC), a precursor to various peptide hormones and neuropeptides, provides insights into the complex processing of prohormones and their roles in metabolism, endocrine functions, and brain activities. The research on POMC and its processing by proprotein convertases (PCSK1 to PCSK9) sheds light on the intricate pathways that regulate physiological functions and disease states (Chrétien & Mbikay, 2016).

Proteomics and Point of Care Testing

  • The advancement of proteomics, particularly in the context of point-of-care (PoC) testing, highlights the transformative potential of proteomic technologies in clinical diagnostics and personalized medicine. The development of miniaturized, user-friendly devices for fast and low-cost nucleic acid analysis represents a significant leap forward in making molecular diagnostics more accessible and applicable in various healthcare settings (Petralia & Conoci, 2017).

properties

Molecular Formula

C20H27N3O+2

Molecular Weight

325.4 g/mol

IUPAC Name

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium

InChI

InChI=1S/C20H27N3O/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3/q+2

InChI Key

VXLBFMWXLNAYSZ-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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